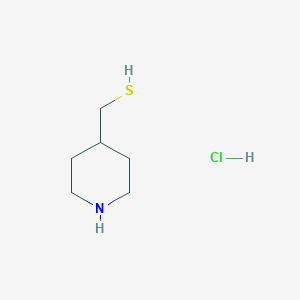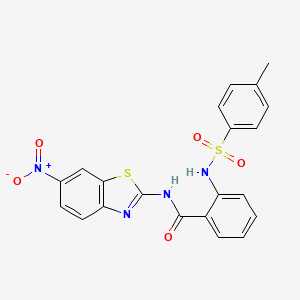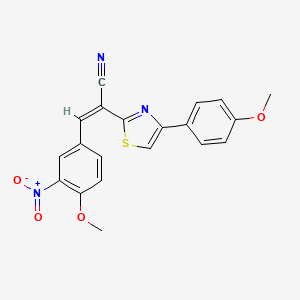
2-Fenil-4-((2,4,5-trimetilfenil)sulfonil)morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a phenyl group and a 2,4,5-trimethylbenzenesulfonyl group
Aplicaciones Científicas De Investigación
2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The phenyl group can be introduced through a subsequent reaction with phenylmagnesium bromide (Grignard reagent) or via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of saturated derivatives.
Mecanismo De Acción
The mechanism of action of 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the phenyl and sulfonyl substitutions.
Phenylmorpholine: Contains a phenyl group but lacks the sulfonyl group.
Trimethylbenzenesulfonylmorpholine: Contains the sulfonyl group but lacks the phenyl group.
Uniqueness
2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine is unique due to the presence of both the phenyl and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential as a versatile intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
2-phenyl-4-(2,4,5-trimethylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-11-16(3)19(12-15(14)2)24(21,22)20-9-10-23-18(13-20)17-7-5-4-6-8-17/h4-8,11-12,18H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNNQDROIYIGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)
![4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2521827.png)

![6-Thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2521830.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)


![{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE](/img/structure/B2521841.png)




![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2521849.png)
